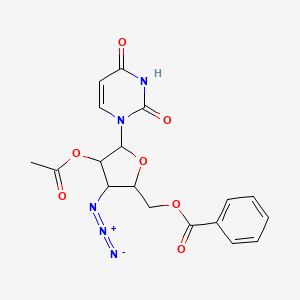
zinc;ethylbenzene;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;ethylbenzene;iodide is a compound that combines zinc, ethylbenzene, and iodide. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic properties, ethylbenzene is an aromatic hydrocarbon used in the production of styrene, and iodide is a halogen ion known for its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of zinc;ethylbenzene;iodide typically involves the reaction of zinc iodide with ethylbenzene under controlled conditions. One common method is to dissolve zinc iodide in an organic solvent and then add ethylbenzene. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;ethylbenzene;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and ethylbenzene derivatives.
Reduction: Reduction reactions can convert the iodide ion to elemental iodine.
Substitution: The iodide ion can be substituted with other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include zinc oxide, ethylbenzene derivatives, and various substituted iodides. These products have significant industrial and research applications .
Aplicaciones Científicas De Investigación
Zinc;ethylbenzene;iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of polymers, coatings, and batteries .
Mecanismo De Acción
The mechanism of action of zinc;ethylbenzene;iodide involves the interaction of its components with various molecular targets. Zinc ions can interact with enzymes and proteins, modulating their activity. Ethylbenzene can participate in aromatic interactions, while iodide ions can engage in redox reactions. These interactions collectively contribute to the compound’s effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include zinc chloride, ethylbenzene bromide, and zinc bromide. These compounds share some properties with zinc;ethylbenzene;iodide but differ in their reactivity and applications .
Uniqueness
This compound is unique due to the combination of zinc, ethylbenzene, and iodide, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C8H9IZn |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
zinc;ethylbenzene;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
WMVIAIANRSYFMN-UHFFFAOYSA-M |
SMILES canónico |
CCC1=CC=[C-]C=C1.[Zn+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)







![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)


![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)
